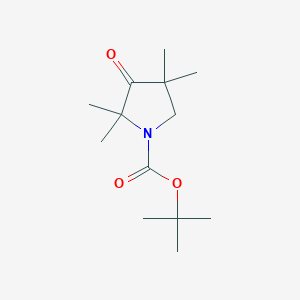

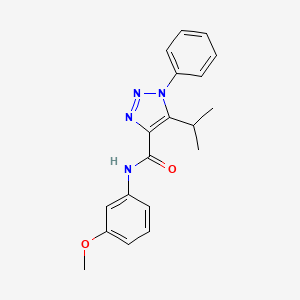

![molecular formula C18H12F3N5S B2499157 6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1210715-80-2](/img/structure/B2499157.png)

6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heterocyclic compounds, particularly those containing the triazolo[4,3-b]pyridazine moiety, has been a subject of interest due to their potential pharmacological activities. In one study, a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were synthesized and evaluated for their anxiolytic activity. These compounds were found to inhibit [3H]diazepam binding, suggesting a possible interaction with the GABA receptor, which is a known target for anxiolytic drugs . Another research effort focused on the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which involved a multi-step reaction starting with 2-(4-chloro-3-methylphenoxy)acetic acid and culminating in the desired compound after several intermediate steps. The structure of the synthesized compound was confirmed using various spectroscopic techniques and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of these triazolo[4,3-b]pyridazine derivatives is crucial for their biological activity. In the case of the 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl] derivative, the compound crystallized in the monoclinic crystal system, and its molecular geometry was confirmed by X-ray diffraction. Density functional theory (DFT) calculations were performed to ensure the theoretical values matched the experimental data. The study also reported on the HOMO-LUMO energy gap and global reactivity descriptors, which are important for understanding the chemical reactivity and stability of the compound .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring in the 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines can significantly affect their anxiolytic activity and binding affinity to the GABA receptor . The intermolecular interactions, such as C-H...N hydrogen bonds and C-Cl...cg interactions, observed in the 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl] derivative, play a role in the stability and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and reactivity. The spectroscopic techniques used in the characterization, such as IR, NMR, and LC-MS, provide information about the functional groups present and the purity of the compounds. The crystalline nature and the specific crystal system in which the compound crystallizes can affect its solubility and stability, which are important parameters for drug development . The HOMO-LUMO energy gap obtained from DFT calculations gives insights into the electronic properties and potential chemical reactivity of the compound .

Applications De Recherche Scientifique

Synthesis and Structure Analysis

The compound 6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine belongs to a class of heterocyclic compounds known for their significant pharmaceutical importance. A related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, has been synthesized, demonstrating the complexity and the potential of these compounds for various applications. The synthesized compound was analyzed using spectroscopic techniques, X-ray diffraction, and Density Functional Theory (DFT) calculations. This process highlights the compound's potential applications in medicinal chemistry due to its structural and electronic properties (Hamdi Hamid Sallam et al., 2021).

Potential Pharmaceutical Applications

The broader family of [1,2,4]triazolo[4,3-b]pyridazine compounds has been explored for various pharmaceutical activities. For instance, derivatives have shown promising results as cardiovascular agents, exhibiting coronary vasodilating and antihypertensive activities. These findings suggest potential applications of 6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine in cardiovascular health (Y. Sato et al., 1980).

Bioactivity and Therapeutic Potential

The triazolo[4,3-b]pyridazine framework has also been incorporated into compounds evaluated for antihistaminic activity and inhibition of eosinophil infiltration. These activities highlight the potential use of 6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine in developing treatments for conditions like atopic dermatitis and allergic rhinitis (M. Gyoten et al., 2003).

Propriétés

IUPAC Name |

6-pyridin-2-yl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N5S/c19-18(20,21)13-6-4-12(5-7-13)11-27-17-24-23-16-9-8-15(25-26(16)17)14-3-1-2-10-22-14/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCRIDPZFLZJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)C(F)(F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

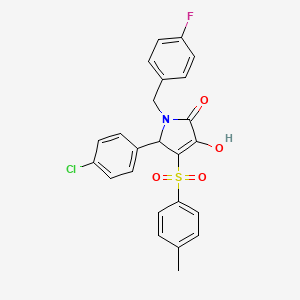

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)

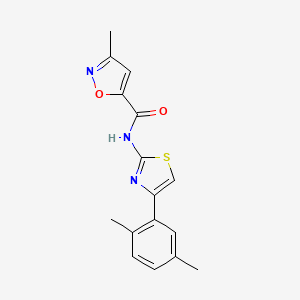

![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2499090.png)

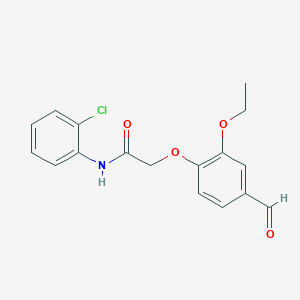

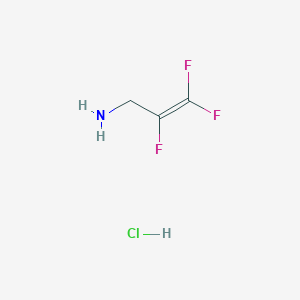

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2499091.png)

![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2499092.png)

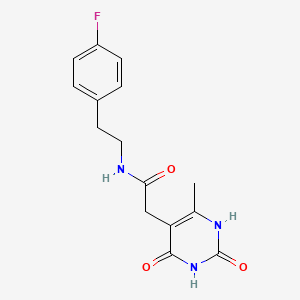

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2499097.png)